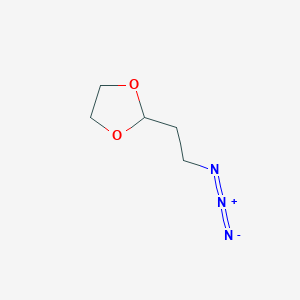

2-(2-Azidoethyl)-1,3-dioxolane

Vue d'ensemble

Description

2-(2-Azidoethyl)-1,3-dioxolane is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1,3-dioxolane typically involves the reaction of 2-(2-bromoethyl)-1,3-dioxolane with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Azidoethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Click Reactions: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.

Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

CuAAC Reactions: Copper sulfate and sodium ascorbate in a mixture of water and an organic solvent.

Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

Substitution Reactions: Sodium azide in DMF or DMSO under reflux conditions.

Major Products Formed:

1,2,3-Triazoles: Formed via CuAAC reactions.

Amines: Formed via reduction of the azido group.

Substituted Derivatives: Formed via nucleophilic substitution reactions.

Applications De Recherche Scientifique

2-(2-Azidoethyl)-1,3-dioxolane has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Materials Science: Incorporated into polymers and other materials to introduce azido functionality, which can be further modified.

Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Bioconjugation: Utilized in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry.

Mécanisme D'action

The mechanism of action of 2-(2-Azidoethyl)-1,3-dioxolane primarily involves the reactivity of the azido group. In click chemistry, the azido group undergoes a cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and specific, making it valuable for bioconjugation and materials science applications . The azido group can also be reduced to an amine, which can participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

- 2-Azidoethyl-4-methyl benzenesulfonate

- 2-Azidoethyl-methylsulfonate

- 1-Azido-2-chloroethane

- N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides)

Comparison: 2-(2-Azidoethyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other azidoethyl compounds. The dioxolane ring can influence the compound’s solubility, stability, and overall reactivity, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-(2-Azidoethyl)-1,3-dioxolane is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a dioxolane ring structure with an azido group, which enhances its reactivity and potential for various biological interactions. The presence of the azido group allows for click chemistry applications, making it a valuable tool in bioconjugation and drug delivery systems.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The azido group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules such as proteins and nucleic acids.

- Radical Formation : Under certain conditions, the compound may generate reactive radicals that can interact with cellular components, leading to oxidative stress and potential cell death.

- Bioconjugation : Its ability to undergo click reactions facilitates the attachment of therapeutic agents or imaging probes to biomolecules, enhancing targeted delivery.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | High |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cell lines vary significantly, suggesting selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound. The researchers found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new antibiotics based on this scaffold.

Study 2: Cancer Cell Apoptosis

In a study published in Cancer Research, researchers explored the apoptotic effects of this compound on various cancer cell lines. They reported that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. Flow cytometry analysis confirmed significant apoptosis in treated cells compared to controls.

Propriétés

IUPAC Name |

2-(2-azidoethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXUTNVEYFYDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550432 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111752-08-0 | |

| Record name | 2-(2-Azidoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.